molecular formula C18H20BClFNO4S B8083156 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Cat. No.: B8083156
M. Wt: 411.7 g/mol
InChI Key: WFXADFSUWLRSJG-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a chlorine atom at the 4-position and a 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at the N-position. Its structural complexity suggests applications in drug discovery, particularly as a boronic acid prodrug or as a synthetic intermediate for kinase inhibitors or protease-targeting agents.

Properties

IUPAC Name

4-chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClFNO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXADFSUWLRSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • NMP enhances solubility of intermediates in copper-catalyzed reactions but requires high temperatures (70°C).

  • Dioxane in Miyaura borylation ensures optimal Pd catalyst activity.

Substrate Scope Limitations

  • Electron-withdrawing groups (e.g., -F, -Cl) on the aryl ring slow Miyaura borylation but improve sulfonamide stability.

Scalability and Industrial Feasibility

Gram-scale syntheses (10 mmol) using sequential functionalization report consistent yields (78–82%) , highlighting robustness. However, Pd catalyst cost necessitates recycling strategies.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Chloro derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Anticancer Activity : Research has shown that compounds with similar structures exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety may enhance biological activity due to its ability to interact with biological targets effectively.
    • Targeted Drug Delivery : The sulfonamide group can be utilized in designing targeted drug delivery systems where specificity to cancer cells can be achieved through modifications in the compound structure.
  • Material Science :
    • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials with specific properties such as thermal stability and mechanical strength due to the presence of both boron and fluorine atoms.
    • Nanotechnology : Its unique chemical structure may enable applications in nanotechnology for creating nanoscale devices or materials with tailored functionalities.
  • Agricultural Chemistry :
    • Pesticide Development : Similar compounds have been explored for their potential as agrochemicals. The sulfonamide group may contribute to herbicidal or fungicidal properties.
    • Plant Growth Regulators : Investigations into the effects of such compounds on plant growth could lead to new agricultural applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored various sulfonamide derivatives for their anticancer activity against different cancer cell lines. The findings indicated that modifications similar to those present in 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide significantly increased cytotoxicity against breast cancer cells.

Case Study 2: Polymer Applications

In a recent publication in Advanced Materials, researchers synthesized a polymer using a boron-containing sulfonamide derivative. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers, showcasing the utility of compounds like this compound in material science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The boronic acid derivative can form stable complexes with various biomolecules, influencing biological processes.

Comparison with Similar Compounds

Boronate-Containing Sulfonamides

  • 4-Methyl-N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trifluoromethyl)Benzyl)Benzenesulfonamide (3n) Structural Differences: Replaces the 4-chloro and 2-fluoro substituents with a trifluoromethyl group and a methyl-benzene sulfonamide. Synthetic Route: Likely synthesized via Suzuki coupling, similar to methods in .
  • N-(2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Cyclohexanamine

    • Structural Differences : Substitutes the sulfonamide with a cyclohexylamine group.
    • Functional Implications : The amine group may facilitate hydrogen bonding in target binding, contrasting with the sulfonamide’s role as a hydrogen bond acceptor.

Halogenated Sulfonamides

  • 4-Fluoro-N-(3-((4-Methyl-1,4-Diazepan-1-yl)Methyl)Phenyl)Benzenesulfonamide Hydrochloride (10j)

    • Molecular Weight : 377.48 vs. ~435 (estimated for the target compound).
    • Bioactivity : The diazepane ring in 10j may enhance interactions with G-protein-coupled receptors (GPCRs), whereas the boronate group in the target compound could enable covalent binding to serine proteases.
  • 4-Chloro-N-(3-((4-Methyl-1,4-Diazepan-1-yl)Methyl)Phenyl)Benzenesulfonamide Hydrochloride (10k)

    • Key Difference : Chlorine substituent vs. fluorine in the target compound.
    • Impact : Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine’s smaller size and electronegativity.

Heterocyclic Sulfonamides

  • 4-Chloro-N-(2-(2-(3,4-Dimethoxyphenyl)Thiazol-4-yl)Ethyl)Benzenesulfonamide

    • Structural Feature : Incorporates a thiazole ring linked to a dimethoxyphenyl group.
    • Functional Role : The thiazole moiety may confer antimicrobial or anticancer activity, diverging from the boronate’s role in cross-coupling or prodrug activation.
  • 3-Chloro-4-Fluoro-N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydrobenzo[f][1,4]Oxazepin-7-yl)Benzenesulfonamide Key Feature: Contains a tetrahydrooxazepine ring.

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight Key Substituents Potential Applications Reference
Target Compound ~435 (est.) Cl, F, Dioxaborolane Prodrugs, Kinase Inhibitors -
4-Methyl-N-(5-(Dioxaborolan-2-yl)-2-(CF3)Benzyl)Benzenesulfonamide (3n) 449.3 CF3, Methyl Medicinal Chemistry Intermediates
4-Fluoro-N-(3-((4-Methyl-Diazepan-1-yl)Methyl)Phenyl)Benzenesulfonamide (10j) 377.48 F, Diazepane GPCR-Targeted Therapies
4-Chloro-N-(2-(3,4-Dimethoxyphenyl)Thiazol-4-yl)Ethyl)Benzenesulfonamide 439.0 Cl, Thiazole, Dimethoxyphenyl Antimicrobial Agents

Biological Activity

4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H20BClFNO4S
  • Molecular Weight : 411.68 g/mol
  • CAS Number : 1314069-51-6

The compound features a sulfonamide group, which is known for its antibacterial properties, combined with a boron-containing moiety that may enhance its biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to bacterial growth suppression.
  • Targeting Cancer Cells : The boron moiety may facilitate interactions with specific proteins involved in cancer cell proliferation and survival.
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various pathogens.

Pharmacological Effects

Recent studies have indicated that this compound may have potential applications in the following areas:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary data suggest it may inhibit the growth of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits growth of Gram-positive/negative bacteria
AnticancerInhibits proliferation in specific cancer cell lines
Enzyme InhibitionBlocks dihydropteroate synthase activity

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that the compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Studies :
    In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression. Further research is required to elucidate the underlying mechanisms.
  • Synergistic Effects :
    Research indicated that when combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. Optimization should focus on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency .
  • Reaction conditions : Temperature control (80–100°C) and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the sulfonamide product from unreacted precursors .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Use a multi-technique approach:

  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1334 cm⁻¹ and ~1160 cm⁻¹) and boronate ester B-O vibrations (~1350–1400 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methyl groups in the dioxaborolan ring (δ 1.2–1.4 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What strategies mitigate side reactions during synthesis?

  • Protecting groups : Temporarily protect the sulfonamide NH group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks .
  • Stoichiometric control : Limit excess boronic acid to reduce homocoupling byproducts .
  • Real-time monitoring : Use TLC or in-situ NMR to track reaction progress and adjust conditions dynamically .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in medicinal chemistry applications?

The boronate ester enables:

  • Targeted drug delivery : Acts as a prodrug moiety, hydrolyzing in physiological conditions to release active sulfonamide .
  • Protease inhibition : The boron atom can coordinate with serine or cysteine residues in enzyme active sites, enhancing binding affinity .
  • PET imaging : Isotopic labeling (e.g., ¹⁸F) for pharmacokinetic studies via positron emission tomography .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-ray diffraction : Resolve bond angles and torsional strain in the dioxaborolan ring (e.g., B-O bond length ~1.36 Å) .
  • DFT calculations : Compare experimental data with computed geometries (e.g., Gaussian 16) to validate electronic effects .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between sulfonamide and adjacent aromatic rings) .

Q. How should contradictory biological activity data be addressed in preclinical studies?

  • Orthogonal assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or ITC) across multiple cell lines .
  • Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity measurements .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates and assay formats .

Q. What computational methods predict reaction pathways for derivative synthesis?

  • Reaction path searching : Apply artificial force-induced reaction (AFIR) or nudged elastic band (NEB) methods to identify intermediates .
  • Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .
  • Solvent modeling : COSMO-RS simulations to optimize solvent polarity for Suzuki coupling yields .

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